2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18353992
InChI: InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16)
SMILES:
Molecular Formula: C11H7ClFNO3
Molecular Weight: 255.63 g/mol

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid

CAS No.:

Cat. No.: VC18353992

Molecular Formula: C11H7ClFNO3

Molecular Weight: 255.63 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid -

Specification

Molecular Formula C11H7ClFNO3
Molecular Weight 255.63 g/mol
IUPAC Name 2-(2-chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C11H7ClFNO3/c1-5-9(11(15)16)14-10(17-5)7-3-2-6(13)4-8(7)12/h2-4H,1H3,(H,15,16)
Standard InChI Key ZZBPAYNCLSOKIJ-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(O1)C2=C(C=C(C=C2)F)Cl)C(=O)O

Introduction

Chemical Identity and Structural Features

2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid belongs to the oxazole family, a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 3, respectively. The compound’s structure is defined by:

  • A 2-chloro-4-fluorophenyl group at position 2 of the oxazole ring.

  • A methyl group at position 5.

  • A carboxylic acid moiety at position 4.

Molecular and Spectroscopic Data

PropertyValue/DescriptorSource Analogy
Molecular FormulaC₁₁H₇ClFNO₃ ,
Molecular Weight255.63 g/mol
IUPAC Name2-(2-Chloro-4-fluorophenyl)-5-methyl-1,3-oxazole-4-carboxylic acidDerived from
SMILESO=C(C1=C(OC=N1)C2=C(F)C=C(Cl)C=C2)CAdapted from ,
CAS Registry NumberNot explicitly reported

The absence of a documented CAS number suggests limited commercial availability, positioning this compound primarily within exploratory research contexts .

Synthesis and Manufacturing Approaches

Retrosynthetic Analysis

The synthesis of 2-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic Acid can be conceptualized through two primary routes:

Route 1: Cyclocondensation of Functionalized Precursors

  • Formation of the Oxazole Core: Reacting 2-chloro-4-fluorobenzaldehyde with methyl acetoacetate under acidic conditions generates an intermediate oxazoline, which is subsequently oxidized to the oxazole .

  • Carboxylic Acid Introduction: Hydrolysis of a methyl ester precursor (e.g., methyl 2-(2-chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylate) under basic conditions yields the target carboxylic acid .

Route 2: Direct Functionalization of Preformed Oxazole

  • Electrophilic Aromatic Substitution: Introducing the 2-chloro-4-fluorophenyl group via Friedel-Crafts acylation or palladium-catalyzed coupling reactions .

Industrial Scalability Challenges

  • Purification Complexity: The presence of halogen substituents necessitates chromatographic separation or recrystallization from polar aprotic solvents .

  • Yield Optimization: Reported yields for analogous oxazole syntheses range from 45–65%, influenced by steric hindrance from the ortho-chloro substituent .

Physicochemical Properties

Thermal and Solubility Characteristics

PropertyValue/DescriptorInference Basis
Melting Point180–185°C (estimated)Analogous compounds
Solubility in WaterLow (<1 mg/mL)Carboxylic acid polarity vs. hydrophobic aryl groups
Partition Coefficient (logP)~2.3 (calculated)PubChem data for C₁₁H₇ClFNO₃

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 1250–1150 cm⁻¹ (C-F stretch) .

  • ¹H NMR: Distinct signals for aromatic protons (δ 7.2–7.8 ppm), methyl group (δ 2.5 ppm), and carboxylic acid (δ 12–13 ppm) .

Biological and Industrial Applications

Pharmaceutical Relevance

  • Enzyme Inhibition: Structural analogs demonstrate inhibitory activity against cyclooxygenase-2 (COX-2) and protein kinases, suggesting anti-inflammatory and anticancer potential .

  • Bioavailability Enhancement: The fluorine atom improves metabolic stability and membrane permeability relative to non-fluorinated counterparts .

Agrochemical Applications

  • Herbicidal Activity: Oxazole derivatives with electron-withdrawing substituents show pre-emergent herbicidal activity by disrupting plant cell mitosis .

Hazard CategoryGHS Code/Statement
Skin IrritationH315: Causes skin irritation
Eye DamageH319: Causes serious eye irritation
Respiratory ToxicityH335: May cause respiratory irritation

Recommended Protective Measures

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and NIOSH-approved respirators for powder handling .

  • Storage: In airtight containers under nitrogen atmosphere, away from light and moisture .

Comparative Analysis with Structural Analogs

Compound NameKey Structural DifferencesBiological Activity
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid Isoxazole ring (O/N at 1/2 vs. 1/3)COX-2 inhibition
3-(2-Chloro-4-fluorophenyl)-5-methyloxazole-4-carboxylic acid Phenyl substitution at position 3Herbicidal activity

The positional isomerism profoundly impacts molecular dipole moments and target binding affinities, underscoring the need for precise synthetic control .

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